Cas no 2136908-08-0 (tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate)
![tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2136908-08-0x500.png)
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2136908-08-0
- EN300-798721
- tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate
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- Inchi: 1S/C12H16ClNO3S/c1-7(14-11(16)17-12(2,3)4)9(15)8-5-6-18-10(8)13/h5-7H,1-4H3,(H,14,16)/t7-/m1/s1
- InChI Key: FUPSWTYTATWTAU-SSDOTTSWSA-N
- SMILES: ClC1=C(C=CS1)C([C@@H](C)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 289.0539422g/mol
- Monoisotopic Mass: 289.0539422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6Ų
- XLogP3: 3.4
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798721-1.0g |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate |
2136908-08-0 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-798721-0.05g |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate |
2136908-08-0 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-798721-0.5g |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate |
2136908-08-0 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-798721-2.5g |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate |
2136908-08-0 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
Enamine | EN300-798721-10.0g |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate |
2136908-08-0 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
Enamine | EN300-798721-0.25g |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate |
2136908-08-0 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-798721-0.1g |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate |
2136908-08-0 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-798721-5.0g |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate |
2136908-08-0 | 95% | 5.0g |
$3065.0 | 2024-05-21 |
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate: A Comprehensive Overview
tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate (CAS No. 2136908-08-0) is a complex organic compound with a unique structure that has garnered attention in various fields of research. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and in pharmaceuticals as active ingredients. The tert-butyl group attached to the nitrogen atom plays a significant role in stabilizing the molecule and enhancing its bioavailability. The presence of the thiophene ring, specifically the 2-chlorothiophen-3-yl substituent, adds electronic complexity and potential reactivity to the molecule.
Recent studies have highlighted the importance of tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate in medicinal chemistry. Researchers have explored its potential as an inhibitor of certain enzymes, particularly those involved in neurological disorders. The chirality of the molecule, as indicated by the (R) configuration at the second carbon of the propanoyl group, is crucial for its pharmacokinetic properties. This stereochemistry ensures that the compound can effectively interact with specific biological targets without causing unwanted side effects.
The synthesis of this compound involves a multi-step process that combines organic synthesis techniques with stereochemical control. The key steps include the preparation of the thiophene derivative, followed by oxidation and subsequent coupling reactions to form the carbamate linkage. The use of chiral resolving agents during synthesis ensures that the desired enantiomer is obtained with high purity. This level of precision is essential for maintaining the compound's efficacy in biological systems.
In terms of applications, tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxopropan-2-yl]carbamate has shown promise in pest control due to its ability to disrupt insect nervous systems. Its mechanism of action involves interference with acetylcholinesterase enzymes, which are critical for neurotransmitter regulation. This property makes it a valuable candidate for developing environmentally friendly pesticides that are less harmful to non-target species compared to traditional chemicals.
From a toxicological perspective, studies have demonstrated that this compound exhibits low toxicity in acute exposure scenarios. However, chronic exposure studies are still underway to fully understand its long-term effects on human health and ecosystems. Regulatory agencies have expressed interest in this compound due to its potential benefits, but further research is required to ensure its safety and efficacy.
Recent advancements in computational chemistry have enabled researchers to model the interactions of tert-butyl N-[(2R)-1-(2-chlorothiophen-3-yl)-1-oxypropane yl]carbamate with various biological targets at an atomic level. These simulations provide insights into how subtle structural changes can enhance or diminish the compound's activity. For instance, modifications to the thiophene ring or the tert-butyl group could lead to improved pharmacokinetic profiles or enhanced selectivity for specific enzyme isoforms.
In conclusion, tert-butyl N - [( ̃ ) - 1 - ( ̃ ) - 1 - oxopropan - ̃ - yl ] carbamate represents a significant advancement in organic synthesis and medicinal chemistry. Its unique structure, coupled with its potential applications in agriculture and medicine, positions it as a key compound for future research and development efforts.
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